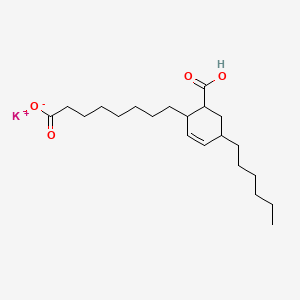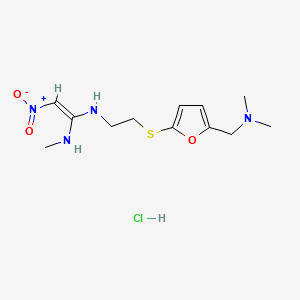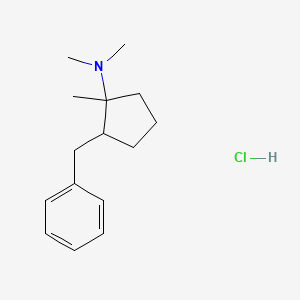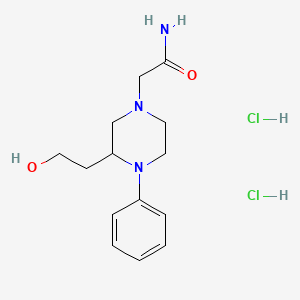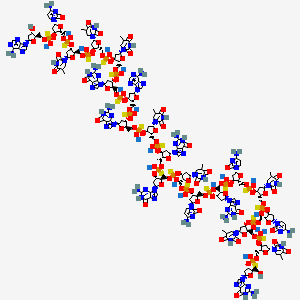
(E)-8-(4-Butoxystyryl)-1,3-diethylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(4-Butoxystyryl)-1,3-diethylxanthine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butoxystyryl group attached to a xanthine core, which is further substituted with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(4-Butoxystyryl)-1,3-diethylxanthine typically involves the reaction of 1,3-diethylxanthine with 4-butoxystyrene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(4-Butoxystyryl)-1,3-diethylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxystyryl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted xanthine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is studied for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and fluorescent probes for imaging applications.
Mécanisme D'action
The mechanism of action of (E)-8-(4-Butoxystyryl)-1,3-diethylxanthine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of phosphodiesterases, leading to increased levels of cyclic nucleotides and subsequent physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Butoxystyryl)-4,6-bis-(trichloromethyl)-1,3,5-triazine: This compound shares the butoxystyryl group but differs in its core structure, which is a triazine ring instead of a xanthine core.
9,10-bis(4-butoxystyryl) anthracene: This compound contains two butoxystyryl groups attached to an anthracene core, making it structurally similar but with different electronic properties.
Uniqueness
(E)-8-(4-Butoxystyryl)-1,3-diethylxanthine is unique due to its specific combination of a xanthine core with a butoxystyryl group and diethyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
155271-34-4 |
|---|---|
Formule moléculaire |
C21H26N4O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
8-[(E)-2-(4-butoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H26N4O3/c1-4-7-14-28-16-11-8-15(9-12-16)10-13-17-22-18-19(23-17)24(5-2)21(27)25(6-3)20(18)26/h8-13H,4-7,14H2,1-3H3,(H,22,23)/b13-10+ |
Clé InChI |
VPYHOTGAOJQYRA-JLHYYAGUSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3CC)CC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
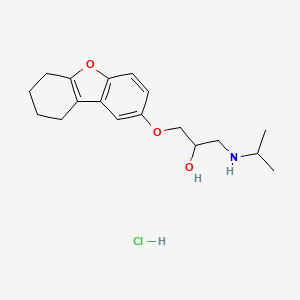
![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
